molecular formula C9H7BFNO2 B13463235 (6-Fluoroquinolin-4-YL)boronic acid

(6-Fluoroquinolin-4-YL)boronic acid

Cat. No.: B13463235
M. Wt: 190.97 g/mol
InChI Key: RSKQLROPHVZDLR-UHFFFAOYSA-N
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Description

(6-Fluoroquinolin-4-YL)boronic acid is an organoboron compound featuring a quinoline core substituted with a fluorine atom at the 6-position and a boronic acid group at the 4-position. Quinoline derivatives are widely studied for their pharmacological and synthetic utility due to their aromatic heterocyclic structure, which facilitates interactions with biological targets and participation in cross-coupling reactions. Boronic acids, in general, are pivotal in Suzuki-Miyaura cross-couplings for C–C bond formation and exhibit bioactivity through interactions with proteases, kinases, and other enzymes .

Properties

Molecular Formula

C9H7BFNO2

Molecular Weight

190.97 g/mol

IUPAC Name

(6-fluoroquinolin-4-yl)boronic acid

InChI

InChI=1S/C9H7BFNO2/c11-6-1-2-9-7(5-6)8(10(13)14)3-4-12-9/h1-5,13-14H

InChI Key

RSKQLROPHVZDLR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=C(C=CC2=NC=C1)F)(O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: (6-Fluoroquinolin-4-YL)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronate esters, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Comparison with Similar Compounds

Structural Analogs and Antiproliferative Activity

Several aromatic boronic acids have demonstrated cytotoxic effects against cancer cells. Key examples include:

Compound IC50 (μM) Target Cell Line Key Structural Features
6-Hydroxynaphthalen-2-yl boronic acid 0.1969 4T1 breast cancer Naphthalene core, hydroxyl group
Phenanthren-9-yl boronic acid 0.2251 4T1 breast cancer Polycyclic aromatic system
Hypothetical (6-Fluoroquinolin-4-YL)boronic acid N/A N/A Quinoline core, fluorine substitution

The quinoline scaffold in (6-Fluoroquinolin-4-YL)boronic acid may offer enhanced DNA intercalation or kinase inhibition compared to naphthalene or phenanthrene derivatives due to its nitrogen heterocycle. Fluorine’s electronegativity could further modulate cellular uptake or metabolic stability .

Enzyme Inhibition Potential

Boronic acids are known to inhibit proteases and histone deacetylases (HDACs):

  • Bifunctional aryl boronic acids (e.g., FL-166) inhibit SARS-CoV-2 3CLpro with Kᵢ = 40 nM, leveraging boronic acid’s affinity for serine residues .
  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal HDAC (MoRPD3) at 1 μM, outperforming trichostatin A .

Physicochemical Properties

  • Solubility: Pyren-1-yl boronic acid and related analogs face precipitation issues in aqueous media, limiting in vitro testing . Fluorine’s hydrophobicity in (6-Fluoroquinolin-4-YL)boronic acid may necessitate formulation adjustments.
  • Acidity: Boronic acid pKa values range widely (e.g., phenylboronic acid: ~8.7). Fluorine’s electron-withdrawing effect could lower the pKa of (6-Fluoroquinolin-4-YL)boronic acid, enhancing reactivity in basic conditions .

Biological Activity

(6-Fluoroquinolin-4-YL)boronic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, effectiveness in different assays, and potential therapeutic applications.

Chemical Structure and Properties

(6-Fluoroquinolin-4-YL)boronic acid is characterized by its boronic acid functional group attached to a fluoroquinoline moiety. The general formula for this compound can be expressed as:

C9H7BFNO2C_9H_7BFNO_2

This structure allows for interactions with biological targets, particularly enzymes involved in cancer pathways.

Anticancer Activity

Recent studies have demonstrated that boronic acid derivatives, including (6-Fluoroquinolin-4-YL)boronic acid, exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various boronic compounds on prostate cancer cell lines (PC-3) and healthy fibroblast cells (L929). The results showed that at concentrations of 5 µM, the viability of cancer cells was reduced to approximately 33%, while healthy cells retained about 95% viability .

The anticancer activity is believed to be linked to the inhibition of specific enzymes involved in tumor progression. For example, the compound may target aldehyde dehydrogenase (ALDH) isozymes, which are crucial for cellular detoxification and are often overexpressed in cancer cells .

Antimicrobial Activity

(6-Fluoroquinolin-4-YL)boronic acid has also been assessed for its antimicrobial properties. In one study, various boronic compounds were tested against a range of microorganisms including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited inhibition zones between 7–13 mm, demonstrating effective antimicrobial activity .

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, (6-Fluoroquinolin-4-YL)boronic acid has shown promising antioxidant activity. Various assays such as DPPH and ABTS have been employed to evaluate the antioxidant capacity of boronic compounds. The results indicated significant antioxidant activity comparable to standard antioxidants like α-Tocopherol .

Study on Prostate Cancer Cells

A focused study analyzed the effects of (6-Fluoroquinolin-4-YL)boronic acid on prostate cancer cells. The compound was tested at varying concentrations (0.5 µM to 5 µM), revealing a dose-dependent reduction in cell viability. This suggests that the compound could be a viable candidate for further development in cancer therapies targeting ALDH pathways .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (6-Fluoroquinolin-4-YL)boronic acid involves multiple steps that optimize its biological activity. Researchers have explored various substituents on the quinoline ring to enhance potency. For instance, modifications leading to improved interactions with target enzymes have been documented, showing that certain structural changes can significantly boost both enzymatic and cellular activities .

Biological Activity Summary Table

Activity TypeAssay TypeConcentrationEffect on Cancer CellsEffect on Healthy Cells
AnticancerCytotoxicity5 µMViability: 33%Viability: 95%
AntimicrobialInhibition ZoneN/AZone Diameter: 7–13 mmN/A
AntioxidantDPPH AssayN/ASignificant ActivityN/A

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